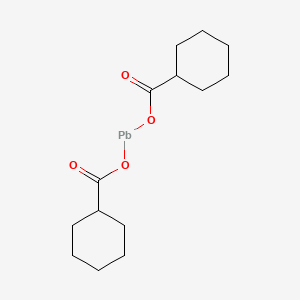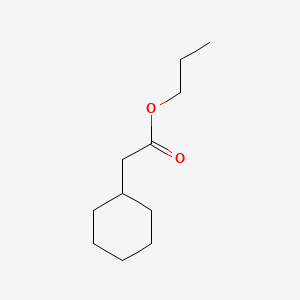
Propyl cyclohexaneacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl cyclohexaneacetate is an organic compound with the molecular formula C11H20O2 It is an ester formed from the reaction of cyclohexaneacetic acid and propanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl cyclohexaneacetate can be synthesized through the esterification of cyclohexaneacetic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where cyclohexaneacetic acid and propanol are fed into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the ester from other by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Propyl cyclohexaneacetate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form cyclohexaneacetic acid and propanol.
Reduction: Reduction of the ester can yield cyclohexaneacetaldehyde and propanol.
Substitution: The ester group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexaneacetic acid and propanol.
Reduction: Cyclohexaneacetaldehyde and propanol.
Substitution: Various substituted cyclohexaneacetates depending on the nucleophile used.
Scientific Research Applications
Propyl cyclohexaneacetate has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other organic compounds and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are still under investigation.
Industry: this compound is used in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of propyl cyclohexaneacetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a ligand for certain receptors, triggering a cascade of biochemical reactions. The compound’s ester group can undergo hydrolysis to release cyclohexaneacetic acid and propanol, which can further participate in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclohexaneacetic acid: The parent acid from which propyl cyclohexaneacetate is derived.
Propyl acetate: Another ester with similar properties but derived from acetic acid instead of cyclohexaneacetic acid.
Cyclohexaneacetaldehyde: A reduction product of this compound.
Uniqueness
This compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its cyclohexane ring provides stability and hydrophobic characteristics, while the ester group allows for various chemical modifications and reactions.
Properties
CAS No. |
55910-09-3 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
propyl 2-cyclohexylacetate |
InChI |
InChI=1S/C11H20O2/c1-2-8-13-11(12)9-10-6-4-3-5-7-10/h10H,2-9H2,1H3 |
InChI Key |
QZQLNUYDNNRPMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-{[1-(2-Thienylmethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13793746.png)

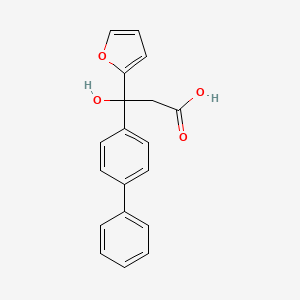
![2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13793776.png)
![Benzoic acid, 2-[(3,5,5-trimethylhexylidene)amino]-, methyl ester](/img/structure/B13793779.png)

![2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(2-methoxyphenyl)azo]-](/img/structure/B13793787.png)
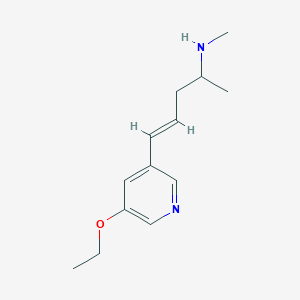

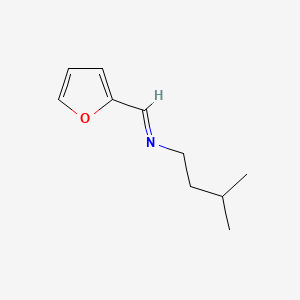
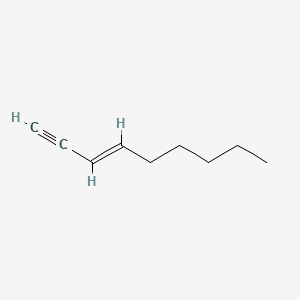
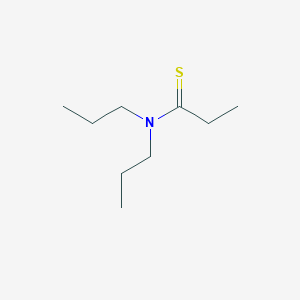
![1,4,5,5,6,6-Hexafluoro-2,3-dimethoxybicyclo[2.2.2]oct-2-ene](/img/structure/B13793843.png)
